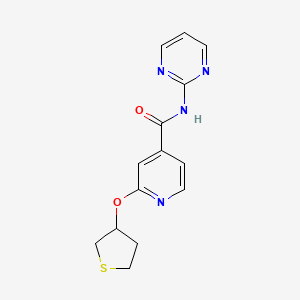

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a heterocyclic compound featuring a pyrimidine ring linked via an amide bond to an isonicotinamide scaffold. The isonicotinamide moiety is substituted with a tetrahydrothiophen-3-yloxy group, introducing sulfur-containing cyclic ether functionality.

Properties

IUPAC Name |

N-pyrimidin-2-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-13(18-14-16-4-1-5-17-14)10-2-6-15-12(8-10)20-11-3-7-21-9-11/h1-2,4-6,8,11H,3,7,9H2,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIQWZDWRPZAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Ethers

The tetrahydrothiophen-3-yloxy group in the target compound differentiates it from analogues with tetrahydrofuran-3-yloxy substituents. For example, N-(5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-2-yl)thiophen-2-carboxamid () replaces sulfur with oxygen in the cyclic ether. This substitution alters lipophilicity (higher logP for tetrahydrothiophene due to sulfur’s polarizability) and metabolic stability (sulfur may slow oxidative degradation) .

| Feature | Target Compound | Tetrahydrofuran Analogue |

|---|---|---|

| Cyclic Ether | Tetrahydrothiophen-3-yloxy | Tetrahydrofuran-3-yloxy |

| LogP (Predicted) | ~2.8 | ~2.1 |

| Metabolic Susceptibility | Lower (S-resistant to CYP450 oxidation) | Higher (O-prone to oxidation) |

Isonicotinamide Derivatives with Varied Substituents

The compound N-((S)-2,3-dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)-isonicotinamide () shares the isonicotinamide core but substitutes the pyrimidinyl and tetrahydrothiophen-3-yloxy groups with a dihydroxypropyl chain and halogenated phenylamino group. Key differences include:

- Solubility : The dihydroxypropyl group enhances water solubility (>5 mg/mL) compared to the lipophilic tetrahydrothiophene substituent (<1 mg/mL predicted).

- Target Selectivity: The fluorophenylamino group in likely targets tyrosine kinases, whereas the pyrimidinyl group in the target compound may favor serine/threonine kinases .

Comparison with Aromatic Heterocyclic Monomers

Unlike the target compound, it lacks a pyrimidine or sulfur-containing ether, limiting its biological relevance but highlighting structural diversity in heterocyclic chemistry .

| Parameter | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Pyrimidine-isonicotinamide | Phthalimide |

| Key Functional Groups | Tetrahydrothiophen-3-yloxy | Chlorine, phenyl |

| Primary Application | Drug discovery | Polymer synthesis |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of the pyrimidin-2-amine moiety to the isonicotinamide backbone via amide bond formation, using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .

- Step 2 : Introduction of the tetrahydrothiophen-3-yloxy group through nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like DIAD/PPh3 .

- Critical Conditions : Temperature control (0–25°C for sensitive steps), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyrimidine (δ 8.5–9.0 ppm) and tetrahydrothiophene (δ 2.5–4.0 ppm) moieties. Integration ratios verify substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the tetrahydrothiophen-3-yloxy group influence the compound’s reactivity compared to its tetrahydrofuran analogs?

- Methodological Answer :

- Electronic Effects : The sulfur atom in tetrahydrothiophene increases electron density at the oxygen, enhancing nucleophilicity in substitution reactions. Compare reaction kinetics using Hammett plots or DFT calculations .

- Ring Strain : Tetrahydrothiophene’s larger ring size reduces steric hindrance during cyclization vs. tetrahydrofuran analogs. Monitor via <sup>1</sup>H NMR coupling constants (e.g., JAB for axial-equatorial protons) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed to minimize artifacts?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases (e.g., JAK2 or PI3K) using recombinant enzymes, ATP-competitive assays (IC50 determination), with controls for non-specific binding (e.g., DMSO vehicle and heat-denatured enzymes) .

- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) with viability assays (MTT/WST-1). Include dose-response curves (1 nM–100 µM) and validate target engagement via Western blotting for downstream signaling proteins .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.